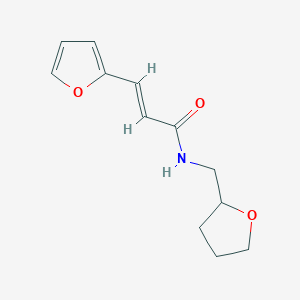
3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Descripción general
Descripción
3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as Furfurylacrylamide (FFA), is a chemical compound widely used in scientific research due to its unique properties. FFA is a member of the acrylamide family of compounds and has a furan ring structure.
Aplicaciones Científicas De Investigación
FFA has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. FFA also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, FFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of FFA is not fully understood. However, it has been suggested that FFA inhibits bacterial growth by disrupting the cell membrane and inhibiting DNA replication. FFA also reduces the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway. The exact mechanism by which FFA induces apoptosis in cancer cells is still under investigation.
Biochemical and Physiological Effects:
FFA has been shown to have low toxicity in animal studies. However, high doses of FFA can cause liver and kidney damage. FFA has also been shown to cross the blood-brain barrier, making it a potential candidate for neurological research. In addition, FFA has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFA is a versatile compound that can be used in a variety of scientific research applications. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for neurological research. However, FFA has limited solubility in water, which may limit its use in certain experiments. In addition, FFA can be expensive to synthesize, which may be a limitation for some research groups.
Direcciones Futuras
There are several future directions for FFA research. One potential area of research is the development of FFA-based drugs for the treatment of bacterial infections, inflammation, and cancer. Another area of research is the investigation of FFA's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new synthesis methods for FFA may make it more accessible to researchers.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h1,3,5-7,11H,2,4,8-9H2,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKKROODYGGJY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(cyclopropylmethyl)-2-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3881707.png)
![6-tert-butyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881735.png)
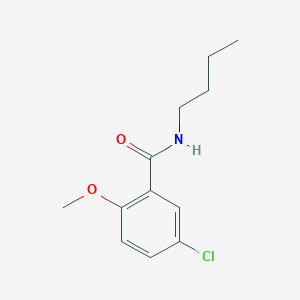
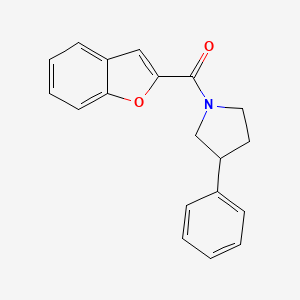
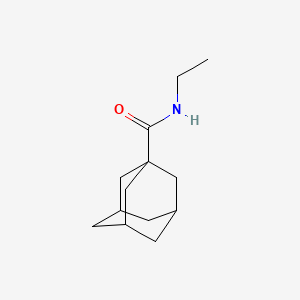

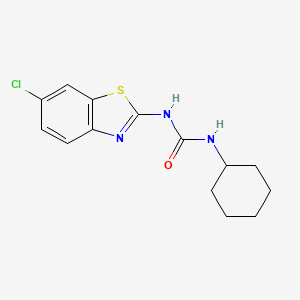
![1-[3-(4-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881797.png)

![ethyl 2-(propionylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3881807.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B3881811.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B3881815.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3881823.png)